2-(4-methoxyphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide
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Overview
Description
2-(4-methoxyphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide is a complex organic compound with a molecular formula of C38H49N3O5 This compound is characterized by its quinoline core, which is substituted with methoxyphenyl and phenoxyphenyl groups
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution Reactions: The methoxyphenyl and phenoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and high temperatures to facilitate the substitution.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-methoxyphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as chromium trioxide or potassium permanganate. This reaction typically targets the methoxy group, converting it to a carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the quinoline core, leading to the formation of dihydroquinoline derivatives.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential. Studies are ongoing to explore its efficacy and safety in treating various diseases.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, its ability to intercalate into DNA can result in the inhibition of DNA replication and transcription .
Comparison with Similar Compounds
2-(4-methoxyphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug that also has a quinoline core. Unlike this compound, chloroquine has a simpler structure and different substituents.
Quinacrine: Another antimalarial drug with a similar core structure but different functional groups. Quinacrine is known for its fluorescent properties, which are not observed in this compound.
Quinine: A naturally occurring compound used to treat malaria.
The uniqueness of this compound lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
337502-91-7 |
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Molecular Formula |
C29H22N2O3 |
Molecular Weight |
446.5g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C29H22N2O3/c1-33-22-15-11-20(12-16-22)28-19-26(25-9-5-6-10-27(25)31-28)29(32)30-21-13-17-24(18-14-21)34-23-7-3-2-4-8-23/h2-19H,1H3,(H,30,32) |
InChI Key |
VAMRQNQFFSYWMJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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